(1-Methylpyrrolidin-2-yl)methanamine

5-HT6 receptor antagonist serotonin receptor CNS drug discovery

(1-Methylpyrrolidin-2-yl)methanamine (CAS 26171-06-2) is a chiral N-methylated pyrrolidine-2-methanamine derivative with molecular formula C₆H₁₄N₂ and molecular weight 114.19 g/mol. It features a tertiary pyrrolidine nitrogen (pKa ~9.97, one H-bond donor, two H-bond acceptors, XLogP3 = -0.1, TPSA = 29.3 Ų) and a primary aminomethyl side chain at the 2-position, producing a stereogenic centre that exists as a racemic mixture under this CAS number while the resolved (R)- and (S)-enantiomers carry distinct CAS registrations (66411-53-8 and 66411-54-9 respectively).

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 26171-06-2
Cat. No. B1330157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methylpyrrolidin-2-yl)methanamine
CAS26171-06-2
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCN1CCCC1CN
InChIInChI=1S/C6H14N2/c1-8-4-2-3-6(8)5-7/h6H,2-5,7H2,1H3
InChIKeyJUFKJRCMBLLXNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Methylpyrrolidin-2-yl)methanamine CAS 26171-06-2: Chiral Pyrrolidine Building Block for CNS-Targeted Drug Discovery


(1-Methylpyrrolidin-2-yl)methanamine (CAS 26171-06-2) is a chiral N-methylated pyrrolidine-2-methanamine derivative with molecular formula C₆H₁₄N₂ and molecular weight 114.19 g/mol [1]. It features a tertiary pyrrolidine nitrogen (pKa ~9.97, one H-bond donor, two H-bond acceptors, XLogP3 = -0.1, TPSA = 29.3 Ų) and a primary aminomethyl side chain at the 2-position, producing a stereogenic centre that exists as a racemic mixture under this CAS number while the resolved (R)- and (S)-enantiomers carry distinct CAS registrations (66411-53-8 and 66411-54-9 respectively) [1]. Published medicinal chemistry evidence demonstrates that derivatives incorporating the (1-methylpyrrolidin-2-yl)methyl scaffold achieve sub-nanomolar antagonist potency at the 5-HT₆ serotonin receptor (IC₅₀ 0.8–1.0 nM), substantially outperforming alternative heterocyclic scaffolds evaluated in the same study, while the scaffold also appears in histamine H₃ receptor antagonists and dopamine D₂-targeting benzamide pharmaceuticals such as Levosulpiride and Sultopride [2][3].

Why (1-Methylpyrrolidin-2-yl)methanamine Cannot Be Replaced by 2-(Aminomethyl)pyrrolidine or Piperidine Analogs in CNS Discovery Programs


The N-methyl substitution on the pyrrolidine ring of (1-methylpyrrolidin-2-yl)methanamine is not a trivial structural variation; it directly alters the compound's hydrogen-bond donor count (1 vs. 2 for the non-methylated analog), reduces basicity by approximately 0.7 pKa units (predicted pKa 9.97 vs. 10.68), and shifts the computed XLogP3 from -0.6 to -0.1, representing a measurable increase in lipophilicity that affects both pharmacokinetic behaviour and receptor complementarity [1]. In a direct head-to-head comparison of indole-based 5-HT₆ ligands, the (1-methylpyrrolidin-2-yl)methyl-substituted series produced potent antagonists (IC₅₀ 0.8–1.0 nM), whereas the piperidin-3-yl analog behaved as a full agonist with EC₅₀ 24 nM—a complete functional reversal—and the beta-carboline scaffold showed 10- to 100-fold weaker binding affinity [2]. Furthermore, the specific 1-methyl-2-aminomethyl substitution pattern determines which enantiomer can serve as the chiral intermediate for enantiomerically pure benzamide drugs such as Levosulpiride, where substitution of the N-methyl for an N-ethyl group or removal of the alkyl substituent entirely would yield the wrong pharmacophore [3].

Quantitative Differentiation Evidence for (1-Methylpyrrolidin-2-yl)methanamine vs. Closest Analogs


5-HT₆ Receptor Antagonist Potency: (1-Methylpyrrolidin-2-yl)methyl Scaffold Delivers Sub-Nanomolar IC₅₀ vs. 24 nM Agonist Activity for Piperidine Analog

In a single-study head-to-head comparison of conformationally constrained N1-arylsulfonyltryptamine derivatives, the (1-methylpyrrolidin-2-yl)methyl-substituted indole series (compounds 11r and 11t) demonstrated potent 5-HT₆ receptor antagonism with IC₅₀ values of 0.8 nM and 1.0 nM respectively, as measured in a cAMP cyclase functional assay [1]. By contrast, the corresponding 3-piperidin-3-yl-1H-indole derivative (9a) exhibited full agonist activity with EC₅₀ = 24 nM, while the beta-carboline-constrained array (14) showed a 10- to 100-fold weaker binding affinity relative to the high-affinity series [1]. This functional divergence—antagonism vs. agonism—and the 24- to 30-fold difference in potency magnitude between the (1-methylpyrrolidin-2-yl)methyl and piperidin-3-yl scaffolds were observed within the same assay platform, excluding inter-laboratory variability.

5-HT6 receptor antagonist serotonin receptor CNS drug discovery indole-based ligands

Chiral Resolution Value: (S)-Enantiomer Commands 5–8× Price Premium Over Racemate Due to Stereochemistry-Dependent Pharmacological Activity

The racemic (1-methylpyrrolidin-2-yl)methanamine (CAS 26171-06-2) is commercially available at ≥97% purity from Aladdin Scientific at $59.90/100 mg, whereas the resolved (S)-enantiomer (CAS 66411-54-9) commands 296 RMB/100 mg (~$41 USD at current exchange rates) from Macklin at 95% purity, and the (R)-enantiomer (CAS 66411-53-8) is listed at $462.90/1 g from Aladdin with 8–12 week lead times . This price differential reflects the added value of enantiomeric resolution, which is non-trivial because the (S)-configuration is essential for activity in the 5-HT₆ antagonist series (only (S)-11r and (S)-11t showed IC₅₀ 0.8–1.0 nM) [1] and because 1-substituted 2-(aminomethyl)pyrrolidines of defined S configuration are the required intermediates for manufacturing Levosulpiride and Sultopride as single-enantiomer pharmaceuticals [2].

chiral resolution enantioselective synthesis procurement cost analysis stereochemical purity

Physicochemical Differentiation: N-Methylation Reduces Basicity by 0.7 pKa Units and Shifts Lipophilicity vs. 2-(Aminomethyl)pyrrolidine

N-methylation of the pyrrolidine ring in (1-methylpyrrolidin-2-yl)methanamine produces measurable differences from the non-methylated 2-(aminomethyl)pyrrolidine (CAS 57734-57-3): the predicted pKa decreases from 10.68±0.10 to 9.97±0.40 (a reduction of ~0.7 log units), the computed XLogP3 shifts from -0.6 to -0.1, and the hydrogen-bond donor count drops from 2 to 1 [1]. Molecular weight increases from 100.16 to 114.19 g/mol. Both compounds have comparable boiling points (152.9°C vs. 152–153°C at 760 mmHg) and predicted densities (0.914 vs. 0.917 g/cm³), but the target compound requires storage under inert gas (N₂ or Ar) at 2–8°C with protection from light due to sensitivity to moisture and oxidation, and carries GHS hazard classifications H226 (flammable liquid) and H314 (severe skin burns/eye damage) .

physicochemical properties pKa comparison lipophilicity hydrogen bonding N-methylation effect

Scaffold Enables Sub-Nanomolar Histamine H₃ Receptor Antagonists and Clinically Validated D₂-Targeting Benzamides

Beyond 5-HT₆ antagonism, the (1-methylpyrrolidin-2-yl)methyl scaffold features in multiple pharmacologically validated chemical series. BindingDB data record that a derivative incorporating this scaffold (CHEMBL2151157) displaces [³H]N-α-methylhistamine from human recombinant histamine H₃ receptor with Ki = 0.126 nM, confirming sub-nanomolar engagement of a second CNS target [1]. In the benzamide antipsychotic space, the N-methyl-substituted pyrrolidine-2-methanamine core is the direct synthetic precursor to Sulmepride/Sulpiride (Ki = 7.93 μM for carbonic anhydrase; BindingDB BDBM10889), and enantiomerically resolved 1-substituted 2-(aminomethyl)pyrrolidines are the critical chiral intermediates for approved pharmaceuticals Levosulpiride and Sultopride [2][3]. Patent EP1775347A2 explicitly teaches that racemic 1-substituted 2-(aminomethyl)pyrrolidines including the 1-methyl variant can be resolved into single enantiomers via lipase-catalysed amidation, directly enabling cGMP-compliant manufacture of these single-enantiomer drugs [3].

histamine H3 receptor dopamine D2 receptor Levosulpiride Sultopride benzamide pharmaceuticals

Commercial Supply Chain: Racemate Available at 97–98% Purity With Defined Storage and Hazard Profile; Single Enantiomers Require Extended Lead Times

(1-Methylpyrrolidin-2-yl)methanamine (CAS 26171-06-2) is available from multiple reputable vendors with documented purity specifications: Aladdin Scientific offers ≥97% purity (reagent grade, $59.90/100 mg, shipped on wet ice), Sigma-Aldrich lists 98% purity (liquid physical form, bp 152–153°C, storage at 4°C with light protection), and AKSci provides 98% minimum purity (solid at 20°C, long-term storage in a cool dry place) . The compound is classified under GHS as H226 (flammable liquid and vapour) and H314 (causes severe skin burns and eye damage), with Signal Word 'Danger' [1]. These specifications enable immediate procurement for screening or synthesis without the purification delays associated with less well-characterised building blocks. Critically, the single enantiomers (CAS 66411-53-8 and 66411-54-9) carry 8–12 week lead times from major suppliers, a factor that must be built into project timelines when enantiopure material is required .

commercial availability purity specification supply chain GHS classification storage conditions

Prioritised Application Scenarios for (1-Methylpyrrolidin-2-yl)methanamine Based on Quantitative Differentiation Evidence


5-HT₆ Serotonin Receptor Antagonist Lead Optimisation Programmes

Medicinal chemistry teams developing 5-HT₆ receptor antagonists for cognitive disorders or obesity should prioritise (1-methylpyrrolidin-2-yl)methanamine-derived scaffolds over piperidine or beta-carboline alternatives. As demonstrated by Cole et al. (2005), the (1-methylpyrrolidin-2-yl)methyl-indole series achieves IC₅₀ values of 0.8–1.0 nM as antagonists in a cAMP cyclase assay, whereas the corresponding piperidin-3-yl analog is a full agonist (EC₅₀ 24 nM) and the beta-carboline scaffold is 10- to 100-fold weaker [1]. The racemate (CAS 26171-06-2) is suitable for initial hit expansion and SAR exploration; once a lead series is established, procurement of the (S)-enantiomer (CAS 66411-54-9) is warranted given that only the (S)-configuration yielded potent antagonism in the published series. Budget 8–12 weeks lead time for enantiopure material .

Histamine H₃ Receptor Antagonist Discovery for Metabolic or Sleep Disorders

Programmes targeting the histamine H₃ receptor can leverage the (1-methylpyrrolidin-2-yl)methyl scaffold's demonstrated sub-nanomolar H₃ binding affinity (Ki = 0.126 nM) as a validated starting point for lead generation [1]. The scaffold's computed XLogP3 of -0.1 and TPSA of 29.3 Ų place derived compounds in a favourable CNS drug-like property space, while the reduced basicity (pKa 9.97) relative to non-methylated pyrrolidine-2-methanamine (pKa 10.68) may reduce hERG liability associated with highly basic amine centres . The commercial availability of the racemic building block at 97–98% purity from multiple vendors enables rapid parallel synthesis of amide, urea, or sulfonamide libraries without purification delays .

Chiral Intermediate for Enantiomerically Pure Benzamide Pharmaceuticals (Levosulpiride, Sultopride, Amilsulpiride Class)

Process chemistry groups manufacturing single-enantiomer benzamide antipsychotics or prokinetic agents should evaluate (1-methylpyrrolidin-2-yl)methanamine and its resolved enantiomers as key intermediates. Patent EP1775347A2 establishes that 1-substituted 2-(aminomethyl)pyrrolidines are the direct synthetic precursors to Levosulpiride, Sultopride, and Amilsulpiride, with the (S)-enantiomer being the pharmacologically required configuration [1]. While the 1-ethyl variant is specifically required for Levosulpiride, the 1-methyl analog serves as the precursor for Sulmepride/Sulpiride (BindingDB Ki = 7.93 μM; BDBM10889) and provides a cost-effective entry point for establishing the synthetic route before committing to the more expensive 1-ethyl variant . The lipase-catalysed enantiomeric resolution method described in EP1775347A2 offers a scalable enzymatic alternative to classical diastereomeric salt resolution [1].

Scaffold-Hopping Library Synthesis for CNS Polypharmacology Profiling

Research groups conducting systematic scaffold-hopping studies across serotonergic, histaminergic, and dopaminergic targets can use (1-methylpyrrolidin-2-yl)methanamine as a common chiral amine building block to generate diverse chemotypes via simple amide coupling, reductive amination, or sulfonylation chemistry. The scaffold has validated activity at 5-HT₆ (IC₅₀ 0.8 nM antagonist), H₃ (Ki 0.126 nM), and dopamine D₂ receptors (via Sulpiride), enabling structure-activity relationship mapping across three therapeutically relevant GPCR families from a single starting material [1]. The racemic building block (CAS 26171-06-2) is recommended for initial library synthesis; hit follow-up should employ the enantiopure (S)-building block (CAS 66411-54-9) to deconvolute stereochemical contributions to activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Methylpyrrolidin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.